Plasma Exposure: Ro 64-1056 is a Minor Circulating Metabolite Compared to Bosentan and Ro 48-5033
In healthy male subjects receiving oral or intravenous ¹⁴C-bosentan, Ro 64-1056 (hydroxy desmethyl bosentan) was identified as a minor metabolite species, with plasma levels much lower than bosentan and the major metabolite Ro 48-5033. Quantitative modeling in sandwich-cultured human hepatocytes further demonstrates that Ro 64-1056 is a downstream product of sequential metabolism, with substantially lower intracellular accumulation compared to the parent drug [1]. Clinical pharmacokinetic studies show that the AUC of Ro 64-1056 is consistently lower than that of Ro 48-5033 and Ro 47-8634 across multiple dosing conditions [2].
| Evidence Dimension | Relative plasma exposure (AUC ratio) |
|---|---|
| Target Compound Data | AUC of Ro 64-1056 (hydroxy-desmethyl-bosentan): 1.25 (1.06, 1.47) at baseline; 1.52 (1.27, 1.82) with clarithromycin |
| Comparator Or Baseline | AUC of Ro 48-5033 (hydroxy-bosentan): 1.33 (1.07, 1.66) at baseline; 3.05 (2.32, 3.99) with clarithromycin |
| Quantified Difference | At baseline, Ro 64-1056 AUC is approximately 6% lower than Ro 48-5033 AUC; with CYP3A4 inhibition (clarithromycin), the difference widens to ~50% lower exposure relative to Ro 48-5033 |
| Conditions | Healthy subjects; bosentan 125 mg twice daily; point estimates (geometric mean ratios) from population pharmacokinetic analysis; values represent relative changes from reference condition |
Why This Matters
The lower and differentially modulated plasma exposure of Ro 64-1056 relative to the active metabolite Ro 48-5033 means that procurement of Ro 64-1056 specifically—rather than Ro 48-5033—is essential for studies investigating minor metabolic pathways, hepatotoxicity mechanisms, or analytical method validation where the correct analyte identity is critical.
- [1] Weber C, Gasser R, Hopfgartner G. Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects. Drug Metab Dispos. 1999;27(7):810-815. PMID: 10383925. View Source
- [2] Markert C, Hellwig R, Burhenne J, et al. Interaction of ambrisentan with clarithromycin and its modulation by SLCO1B1 polymorphisms. Eur J Clin Pharmacol. 2014;70(2):179-187. doi:10.1007/s00228-013-1605-4. View Source
